molecular formula C7H11NO2 B13525203 4-Azaspiro[2.4]heptane-5-carboxylic acid

4-Azaspiro[2.4]heptane-5-carboxylic acid

Cat. No.: B13525203
M. Wt: 141.17 g/mol
InChI Key: LQUHGXCDHRASRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azaspiro[2.4]heptane-5-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework imparts distinct chemical properties, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azaspiro[2.4]heptane-5-carboxylic acid typically involves the formation of the spirocyclic ring system. One common method includes the reaction of a suitable precursor with a dibromide in the presence of a base such as potassium hydroxide (KOH) in a solvent mixture of toluene and dichloromethane (CH₂Cl₂) . The reaction conditions, including temperature and reagent ratios, are optimized to achieve high yields and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound with consistent quality. The use of automated systems and controlled reaction conditions ensures high purity and yield, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

4-Azaspiro[2.4]heptane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions are possible, where the spirocyclic ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous medium under reflux conditions.

    Reduction: LiAlH₄ in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various functionalized derivatives of the spirocyclic compound.

Scientific Research Applications

4-Azaspiro[2.4]heptane-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azaspiro[2.4]heptane-5-carboxylic acid involves its interaction with specific molecular targets. In the case of its use in antiviral agents, the compound acts as an inhibitor of non-structural protein 5A (NS5A), a critical component in the replication of HCV . The spirocyclic structure allows for strong binding affinity and selectivity, disrupting the viral replication process.

Comparison with Similar Compounds

4-Azaspiro[2.4]heptane-5-carboxylic acid can be compared with other spirocyclic compounds, such as:

These compounds share similar spirocyclic frameworks but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific use as an intermediate in the synthesis of antiviral agents and its distinct chemical reactivity.

Properties

IUPAC Name

4-azaspiro[2.4]heptane-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)5-1-2-7(8-5)3-4-7/h5,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUHGXCDHRASRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)NC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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